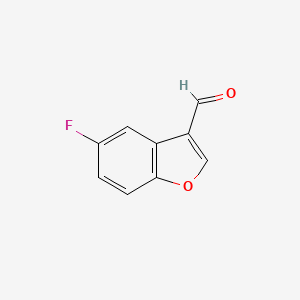

5-Fluorobenzofuran-3-carbaldehyde

概要

説明

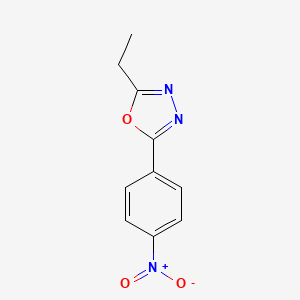

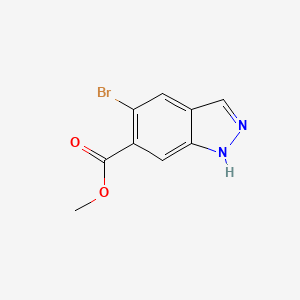

5-Fluorobenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H5FO2 . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of benzofuran derivatives, including 5-Fluorobenzofuran-3-carbaldehyde, has been a topic of interest in recent years . The discovery of high-performance catalysts has evolved from trial-and-error to rational design due to the maturing theory-experiment joint research schemes . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 5-Fluorobenzofuran-3-carbaldehyde can be analyzed using various tools . The molecular weight of this compound is 164.13 g/mol .Physical And Chemical Properties Analysis

5-Fluorobenzofuran-3-carbaldehyde is a solid compound . It has a flash point of 107.3±21.8°C and a boiling point of 253.9±20.0°C at 760 mmHg .科学的研究の応用

Antibacterial Agents

5-Fluorobenzofuran-3-carbaldehyde: has been recognized for its potential in creating novel antibacterial agents. The furan nucleus, to which this compound belongs, is a critical component in the development of new drugs to combat microbial resistance. Furan derivatives exhibit a wide range of biological activities and have been employed in the development of medications for various diseases .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of diverse heterocyclic compounds. These structures are significant in medicinal chemistry due to their pharmacological properties. The ability to create complex molecules with furan rings opens up possibilities for drug discovery and development .

Antifungal and Antiviral Research

The furan ring found in 5-Fluorobenzofuran-3-carbaldehyde is also associated with antifungal and antiviral properties. This makes it a valuable compound for research in developing treatments against fungal infections and viral diseases .

Anti-Inflammatory and Analgesic Applications

Research has indicated that furan derivatives can exhibit anti-inflammatory and analgesic effects. Therefore, 5-Fluorobenzofuran-3-carbaldehyde could be used in the synthesis of new compounds that may serve as the basis for developing new anti-inflammatory and pain-relief medications .

Anticancer Research

The compound’s structure is conducive to the synthesis of molecules with potential anticancer activities. Its incorporation into new chemical entities could lead to the development of novel anticancer drugs .

Biomass Conversion

5-Fluorobenzofuran-3-carbaldehyde: can be derived from biomass conversion processes. It represents a sustainable approach to producing valuable chemicals from renewable resources, aligning with the industry’s shift towards green chemistry .

Chemical Building Block

Due to its reactive aldehyde group, 5-Fluorobenzofuran-3-carbaldehyde is a versatile chemical building block. It can be used to construct complex molecular architectures, which are essential in various chemical synthesis applications.

Therapeutic Applications

The compound has shown promise in various therapeutic applications due to its structural features. It could be pivotal in the synthesis of drugs with diverse biological activities, including those with diuretic, muscle relaxant, and anti-glaucoma properties .

Safety and Hazards

5-Fluorobenzofuran-3-carbaldehyde is classified as harmful (GHS07). It has a hazard statement of H302, which indicates that it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

The future directions of catalytic chemistry, which is crucial in the synthesis of compounds like 5-Fluorobenzofuran-3-carbaldehyde, include the discovery of high-performance catalysts through rational design, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .

作用機序

Target of Action

Benzofuran compounds, which 5-fluorobenzofuran-3-carbaldehyde is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

特性

IUPAC Name |

5-fluoro-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAQHOIIXDJUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648791 | |

| Record name | 5-Fluoro-1-benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorobenzofuran-3-carbaldehyde | |

CAS RN |

721943-19-7 | |

| Record name | 5-Fluoro-1-benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

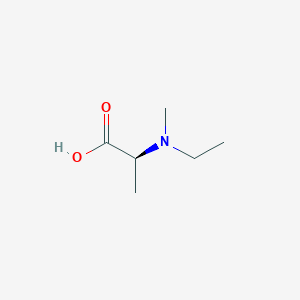

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

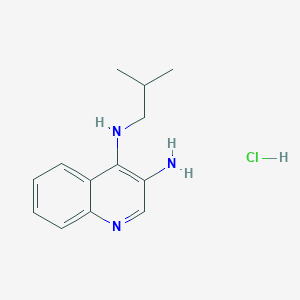

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)

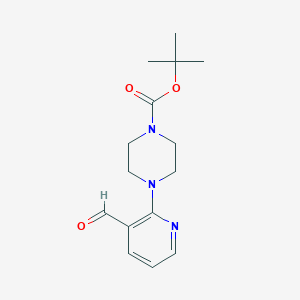

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)